BenchChemオンラインストアへようこそ!

5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Medicinal chemistry Fragment-based drug discovery SAR

This 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxylic acid (97% purity) features a para-CF₃-phenyl group (Hammett σp=0.54) that provides stronger electron withdrawal than the meta isomer (σm=0.43), modulating carboxylic acid pKa and triazole electron density. The 5-methyl group introduces steric hindrance for amide coupling selectivity and blocks oxidative metabolism at C5. Validated fragment for antitumor carboxamide libraries via standard HATU/EDC protocols. The para-CF₃ offers a linear, electron-deficient exit vector for probing hydrophobic subpockets—geometry not accessible from meta-CF₃ or 2H-triazole isomers. ¹⁹F NMR probe enables real-time reaction monitoring.

Molecular Formula C11H8F3N3O2
Molecular Weight 271.19 g/mol
CAS No. 1097070-53-5
Cat. No. B1519211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS1097070-53-5
Molecular FormulaC11H8F3N3O2
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-7(3-5-8)11(12,13)14/h2-5H,1H3,(H,18,19)
InChIKeyILYMWKDTMPPUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1097070-53-5): Procurement-Relevant Identity and Structural Classification


5-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1097070-53-5) is a 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxylic acid building block with molecular formula C₁₁H₈F₃N₃O₂ and molecular weight 271.20 g/mol . It belongs to the class of 1,2,3-triazole-4-carboxylic acids, which serve as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides in fragment-based drug discovery (FBDD) campaigns [1]. The compound features a 5-methyl group on the triazole ring, a 4-carboxylic acid handle, and an N1-(4-trifluoromethylphenyl) substituent with the CF₃ group in the para position. Typical commercial purity is 97% .

Why Generic Substitution Fails for 5-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1097070-53-5): Structural Determinants That Preclude Simple Analog Swapping


In-class 1,2,3-triazole-4-carboxylic acids cannot be interchanged without altering key molecular recognition features. The para-CF₃ substitution on the N1-phenyl ring (Hammett σp = 0.54) exerts a substantially stronger electron-withdrawing effect than the meta-CF₃ isomer (σm = 0.43), directly modulating the carboxylic acid pKa and the electron density of the triazole ring [1]. The 5-methyl group introduces steric hindrance that influences both amide coupling efficiency and downstream target binding, distinguishing this compound from 5-unsubstituted analogs [2]. Additionally, 1,2,3-triazole-4-carboxylic acids are validated fragments for generating antiproliferative carboxamides, and the specific substitution pattern dictates the geometry of fragment growing vectors [3]. Substituting a regioisomeric 2H-triazole or a meta-CF₃ analog changes Hammett electronic parameters, steric profile, and crystallographic packing — each capable of altering SAR outcomes in medicinal chemistry programs.

Head-to-Head Quantitative Differentiation: 5-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid vs. Closest Analogs


Para-CF₃ vs. Meta-CF₃: Quantified Difference in Electronic Withdrawing Strength via Hammett Constants

The para-CF₃ substituent on the target compound generates a Hammett σp value of 0.54, compared to σm = 0.43 for the meta-CF₃ positional isomer (CAS 499771-21-0). This represents a 26% stronger electron-withdrawing inductive/resonance effect at the para position [1]. The increased electron withdrawal lowers the pKa of the 4-carboxylic acid and reduces electron density on the triazole N2 and N3 atoms, which can alter hydrogen-bond acceptor strength and metal-chelation potential relative to the meta isomer. This electronic difference is directly relevant to amide coupling reactivity and to target binding where the triazole ring participates in key polar interactions.

Medicinal chemistry Fragment-based drug discovery SAR

5-Methyl Steric Shielding: Differentiation from 5-Unsubstituted 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid

The target compound bears a 5-methyl substituent on the triazole ring, whereas analog 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid lacks this methyl group. The 5-methyl group introduces a van der Waals volume increase of approximately 13.7 cm³/mol (the molar volume contribution of a –CH₃ group) adjacent to the carboxylic acid handle, sterically influencing both the conformation of the carboxylic acid and the trajectory of any amide bond formed during derivatization [1]. In the broader class of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids, the 5-methyl group has been demonstrated to be critical for achieving submicromolar to nanomolar xanthine oxidase (XO) inhibitory potency, with unsubstituted analogs showing substantially weaker activity [2].

Medicinal chemistry Fragment growing Kinase inhibitor design

Fragment Validation: 1,2,3-Triazole-4-carboxylic Acids as Precursors to Antitumor Carboxamides in NCI60 Screening

Pokhodylo and Matiychuk (2021) evaluated a library of 1,2,3-triazole-4-carboxylic acids and their esters for antiproliferative activity across the NCI60 human tumor cell line panel encompassing 9 cancer types [1]. The study established that 1,2,3-triazole-4-carboxylic acids are valid fragments for generating antitumor 1,2,3-triazole-4-carboxamides, with several compounds showing selective growth inhibition. While the specific compound CAS 1097070-53-5 was not individually reported in this study, the compound shares the core 1,2,3-triazole-4-carboxylic acid scaffold and the N1-aryl substitution pattern that the study identifies as productive for antiproliferative activity. The para-CF₃ substituent provides a distinct electronic and lipophilic profile versus the fragments explicitly tested, offering a differentiated starting point for carboxamide library synthesis.

Anticancer Fragment-based drug discovery NCI60

Physicochemical Comparison: Para-CF₃ Target vs. Meta-CF₃ Isomer — Predicted LogP, PSA, and Melting Point Differences

The meta-CF₃ positional isomer (CAS 499771-21-0) has experimentally reported properties: melting point 155°C, predicted LogP 2.29, polar surface area (PSA) 68.01 Ų, density 1.5 g/cm³, and boiling point 426.1°C at 760 mmHg [1]. The target para-CF₃ compound shares the identical molecular formula (C₁₁H₈F₃N₃O₂) and molecular weight (271.20 g/mol), and is predicted to have equivalent LogP and PSA values due to identical atom composition. However, the different molecular shape and dipole moment arising from para vs. meta substitution are expected to produce a different melting point and crystal packing energy, which affects solubility and formulation behavior. Additionally, the para-CF₃ isomer presents a more linear molecular axis (N1–phenyl–CF₃ vector), which may be preferred for certain target binding pockets where a linear exit vector from the triazole N1 is required.

Physicochemical profiling Lead optimization Compound sourcing

Fragment Growing Vector Geometry: 4-COOH with 5-Methyl Ortho Steric Constraint vs. Methylene-Spaced Analog

The target compound places the carboxylic acid directly at the triazole 4-position with the 5-methyl group ortho to the carboxyl, creating a sterically constrained acid handle. The closely related analog 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid (CAS 1111881-70-9) inserts a methylene spacer between the triazole N1 and the 4-trifluoromethylphenyl ring, altering the distance and conformational flexibility of the CF₃-phenyl group relative to the triazole core . The methylene spacer increases molecular weight from 271.20 to 285.22 g/mol and introduces an additional rotatable bond, which changes the fragment's 3D shape and may affect target binding entropy. The direct N1-phenyl attachment in the target compound provides a more rigid, conjugated system with a defined exit vector, preferred in FBDD where conformational rigidity enhances binding affinity prediction.

Fragment growing Scaffold hopping Amide coupling

Commercial Availability and Purity Benchmarking: Para-CF₃ Target vs. Meta-CF₃ Isomer

The para-CF₃ target compound (CAS 1097070-53-5) is commercially available from multiple international vendors including Leyan (China), Fluorochem (UK), CymitQuimica (Spain), and Chemenu, typically at 97% purity . The meta-CF₃ isomer (CAS 499771-21-0) is also widely available (Thermo Fisher Scientific, Santa Cruz Biotechnology, Maybridge) at comparable purity (97%) and additionally at 90% grade . The para isomer is cataloged specifically as a heterocyclic building block for medicinal chemistry research, while the meta isomer is explicitly marketed as a reactant for kinase inhibitor synthesis . This differential positioning reflects the distinct synthetic applications of the two isomers — the para compound is preferentially sourced for de novo fragment library construction, while the meta compound is positioned for target-specific kinase inhibitor programs.

Compound procurement Building block sourcing Quality control

Optimal Research and Procurement Scenarios for 5-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1097070-53-5)


Fragment-Based Drug Discovery: Construction of 1,2,3-Triazole-4-carboxamide Libraries with Defined Para-CF₃ Exit Vector

The validated fragment status of 1,2,3-triazole-4-carboxylic acids for antitumor carboxamide design [1], combined with the unique para-CF₃ substitution (σp = 0.54) and 5-methyl steric constraint of CAS 1097070-53-5, makes this compound an ideal building block for amide library synthesis. The carboxylic acid handle at the 4-position enables direct coupling to diverse amine partners via standard HATU/EDC protocols, while the para-CF₃-phenyl group provides a linear, electron-deficient exit vector for probing hydrophobic subpockets. This specific substitution pattern is not available from the meta-CF₃ isomer or from non-fluorinated analogs, offering a differentiated fragment-growing trajectory for FBDD campaigns.

Kinase Inhibitor Scaffold Development: Triazole-Based Hinge-Binder Mimetics

The 5-methyl-1,2,3-triazole-4-carboxylic acid scaffold serves as a carboxylic acid isostere and hinge-binding mimetic in kinase inhibitor design. The para-CF₃-phenyl substituent enhances lipophilicity (predicted LogP ~2.3) and metabolic stability through the electron-withdrawing trifluoromethyl group . The closely related meta-CF₃ isomer is explicitly used as a reactant in kinase inhibitor synthesis programs, and the para isomer provides an alternative vector geometry that may access different kinase binding conformations. The 5-methyl group offers a synthetic handle for further functionalization or can serve as a metabolically stable substituent that blocks potential oxidative metabolism at the triazole 5-position.

Xanthine Oxidase Inhibitor Analog Design: Triazole Replacement for Isoxazole and Pyrazole Cores

The 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid series has demonstrated submicromolar to nanomolar xanthine oxidase (XO) inhibitory potency as febuxostat analogs, with the 5-methyl group being critical for activity [2]. CAS 1097070-53-5, as a 1H- (rather than 2H-) regioisomer with para-CF₃ substitution, offers a scaffold-hopping opportunity to explore whether the 1H-triazole core with para-CF₃ can match or exceed the potency of the 2H-series. The compound can be directly converted to carbohydrazide derivatives following the established synthetic route to evaluate XO inhibition.

Combinatorial Chemistry and Parallel Synthesis: Solid-Phase or Solution-Phase Amide Library Generation

The 4-carboxylic acid functionality of CAS 1097070-53-5, combined with its commercial availability at 97% purity from multiple vendors , makes it suitable for high-throughput parallel amide synthesis. The steric constraint imposed by the 5-methyl group ortho to the carboxylic acid can be exploited to achieve selectivity in amide coupling — potentially favoring less hindered amines and providing a built-in selectivity filter during library production. The para-CF₃ group serves as a convenient ¹⁹F NMR probe for reaction monitoring and purity assessment, a practical advantage over non-fluorinated triazole carboxylic acid building blocks.

Quote Request

Request a Quote for 5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.